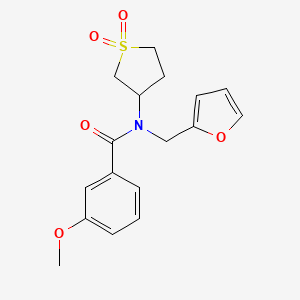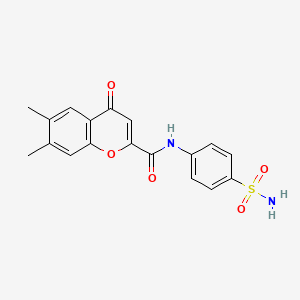![molecular formula C27H19ClN2O5 B11399009 N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11399009.png)
N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining benzofuran, chromene, and chlorophenyl groups, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acetylene derivative under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenylamine reacts with an activated ester or acid chloride derivative of the benzofuran core.
Formation of the Chromene Ring: The chromene ring is formed through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, under basic conditions.
Final Coupling Reaction: The final step involves coupling the benzofuran-chlorophenyl intermediate with the chromene derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Scaling up reaction volumes: Ensuring consistent mixing and temperature control.
Using continuous flow reactors: To improve reaction efficiency and yield.
Purification techniques: Such as recrystallization, chromatography, and distillation to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide: shares similarities with other benzofuran and chromene derivatives, such as:
Uniqueness
- Structural Complexity : The combination of benzofuran, chromene, and chlorophenyl groups in a single molecule.
- Reactivity : Unique reactivity patterns due to the presence of multiple functional groups.
- Applications : Broader range of applications in various scientific fields compared to simpler analogs.
Properties
Molecular Formula |
C27H19ClN2O5 |
|---|---|
Molecular Weight |
486.9 g/mol |
IUPAC Name |
N-[2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-5,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C27H19ClN2O5/c1-14-11-15(2)23-19(31)13-22(34-21(23)12-14)26(32)30-24-18-5-3-4-6-20(18)35-25(24)27(33)29-17-9-7-16(28)8-10-17/h3-13H,1-2H3,(H,29,33)(H,30,32) |
InChI Key |
OOBPHRSQCPIHSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-chloro-N-{5-[(2-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11398938.png)
![N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B11398939.png)
![3-(2-hydroxyphenyl)-4-[3-(pentyloxy)phenyl]-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11398943.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(5-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B11398951.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide](/img/structure/B11398957.png)
![5-(butylamino)-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11398980.png)

![10-(3,4-dimethoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B11398993.png)
![4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11398997.png)
![2-(6-methyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11399001.png)
![N-Benzyl-2-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide](/img/structure/B11399007.png)

